5,6,7,8-Tetrahydroindolizin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHLBABNSDKHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,6,7,8 Tetrahydroindolizin 7 Amine and Its Derivatives
Strategies for Constructing the Tetrahydroindolizine Framework
The assembly of the tetrahydroindolizine core can be achieved through a variety of cyclization strategies. These methods often aim to build the bicyclic structure in a controlled and efficient manner, establishing the necessary stereochemistry for further functionalization.
Cyclization Reactions
Cationic π-cyclizations are powerful reactions for forming carbocyclic and heterocyclic rings. In the context of nitrogen-containing heterocycles, the intramolecular trapping of a carbocation by a π-nucleophile, such as an alkene or alkyne, can lead to the formation of the desired ring system. While direct examples of cationic π-cyclizations leading to 5,6,7,8-tetrahydroindolizin-7-amine are not extensively documented, the principles of this methodology are applicable.
A related and highly relevant strategy involves the use of aziridinium (B1262131) ions as reactive intermediates. researchgate.net Aziridines, particularly when activated, can undergo ring-opening reactions with various nucleophiles. nih.gov The resulting intermediates can then participate in subsequent cyclizations. For instance, an N-alkyl aziridine (B145994) can be opened by a suitable nucleophile, and the resulting amino group can be poised for an intramolecular cyclization to form a new ring. This approach offers a high degree of regio- and stereochemical control. nih.gov
The general strategy would involve a precursor containing a latent π-nucleophile and a group that can generate a cationic center or an aziridinium ion. The subsequent intramolecular reaction would then construct the tetrahydroindolizine framework.
Table 1: Examples of Aziridine Ring-Opening and Cyclization for Heterocycle Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-Aryl-substituted aziridine | Trimethylsilylazide, refluxing acetonitrile | Tetrahydrotriazolopyrazine derivative | 45 | nih.gov |
| Aziridine with alcohol substituent | BF₃·OEt₂ | Ring-opened ether | - | nih.gov |
According to Baldwin's rules, 6-endo-trig cyclizations are generally disfavored. However, various strategies have been developed to overcome this kinetic barrier, making this a viable method for constructing six-membered rings. In the synthesis of indolizidine alkaloids, which share a similar bicyclic core with tetrahydroindolizines, 6-endo-trig cyclizations have been successfully employed.
These reactions often involve radical or transition-metal-catalyzed processes. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones has been developed for the synthesis of 1,6-dihydropyridazines, demonstrating the feasibility of forming a six-membered ring through this pathway. nih.gov The strategic placement of substituents and the choice of catalyst can influence the reaction's success.
A DFT study on the synthesis of tetrahydrochromenes and dihydronaphthofurans provided mechanistic insight into both 6-endo-trig and 5-exo-trig cyclizations, highlighting the factors that can control the outcome of these annulation reactions. rsc.org
1,3-Dipolar cycloadditions are powerful and highly convergent reactions for the synthesis of five-membered heterocyclic rings. This method involves the reaction of a 1,3-dipole with a dipolarophile. For the construction of the pyrrolidine (B122466) ring within the tetrahydroindolizine framework, an azomethine ylide can serve as the 1,3-dipole.
These ylides can be generated in situ from various precursors, such as the thermal or metal-catalyzed ring-opening of aziridines, or from the condensation of an α-amino acid with an aldehyde or ketone. The subsequent cycloaddition with a suitable alkene dipolarophile can directly furnish the pyrrolidine ring with a high degree of stereocontrol.
Table 2: Examples of 1,3-Dipolar Cycloadditions in Heterocycle Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Azomethine ylide (from isatin (B1672199) and an amino acid) | Alkene | Heat | Spiropyrrolidine | - |
| Nitrone | Alkene | - | Isoxazolidine | - |
| Organic azide (B81097) | Alkyne | Copper(I) | 1,2,3-Triazole | - |
Note: These are general examples illustrating the versatility of 1,3-dipolar cycloadditions for heterocycle synthesis.
Cascade or domino reactions offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the need for isolation of intermediates. nih.gov Several cascade processes have been developed for the synthesis of functionalized indolines and tetrahydroquinolines, which are structurally related to tetrahydroindolizines. nih.gov
For instance, a photochemical cascade cyclization has been reported for the synthesis of functionalized indolines and tetrahydroquinolines. nih.gov This approach involves the light-mediated reaction of N-aryl-allylamine or homoallylamine derivatives with haloalkanes. Another example is the synthesis of benzothiophene-derived entities through a domino reaction protocol, which has shown potential for creating therapeutic agents. nih.gov A cascade process involving a [3 + 3] and [3 + 2] annulation has been used to synthesize tetrahydrochromenes and dihydronaphthofurans, with mechanistic insights into the competing 6-endo-trig and 5-exo-trig cyclizations. rsc.org
A particularly relevant example is a cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols. beilstein-journals.org This reaction proceeds through the formation of an oxocarbenium ion, followed by an intramolecular cyclization and a subsequent Friedel–Crafts reaction. beilstein-journals.org
Table 3: Examples of Cascade/Domino Reactions for Heterocycle Synthesis
| Reaction Type | Starting Materials | Product | Yield (%) | Reference |
| Photochemical Cascade Cyclization | N-aryl-allylamine derivatives, haloalkanes | Functionalized indolines | up to 81% | nih.gov |
| Domino Reaction | 3-amino-2-formyl benzothiophene, hydrazine (B178648) derivative | Benzothiophene-derived hydrazones | - | nih.gov |
| Cascade [3+3] & [3+2] Annulation | β-tetralone, trans-β-nitro styrene (B11656) derived MBH acetates | Tetrahydrochromenes | Moderate to good | rsc.org |
| Cascade Prins/Friedel–Crafts Cyclization | 2-(2-vinylphenyl)acetaldehydes, veratrole | cis/trans-4-Aryl-tetralin-2-ol | 60% | beilstein-journals.org |
The Prins reaction and its variants are powerful methods for the construction of oxygen- and nitrogen-containing heterocycles. nih.govbeilstein-journals.orgnih.gov The reaction typically involves the acid-catalyzed condensation of an aldehyde or ketone with an alkene or alkyne. nih.govbeilstein-journals.org In the context of tetrahydroindolizine synthesis, an aza-Prins cyclization would be employed.
This reaction would proceed via the formation of an N-acyliminium ion or a related electrophilic species, which is then trapped intramolecularly by a tethered π-nucleophile. This approach allows for the stereoselective formation of the bicyclic ring system. The choice of Lewis acid or Brønsted acid catalyst is crucial for the success of the reaction. nih.govbeilstein-journals.org
While the majority of literature on Prins cyclizations focuses on the synthesis of tetrahydropyrans, the principles are readily adaptable to the synthesis of nitrogen heterocycles. nih.govbeilstein-journals.orgnih.gov For example, a cascade intramolecular Prins/Friedel–Crafts cyclization has been successfully used to synthesize tetralin and benzocycloheptenol derivatives. beilstein-journals.org
Table 4: Key Features of Prins-Type Cyclizations
| Feature | Description | Reference |
| Mechanism | Involves the formation of an oxocarbenium or N-acyliminium ion followed by intramolecular cyclization with a π-nucleophile. | nih.govbeilstein-journals.org |
| Stereoselectivity | Often proceeds with high diastereoselectivity, controlled by the formation of a chair-like transition state. | nih.govbeilstein-journals.orgnih.gov |
| Catalysts | A wide range of Lewis acids (e.g., SnCl₄, TiCl₄, InCl₃) and Brønsted acids (e.g., TFA, MsOH) can be used. | nih.govbeilstein-journals.org |
| Applications | Widely used in the synthesis of natural products and other complex molecules containing heterocyclic rings. | nih.govbeilstein-journals.orgnih.gov |
C–H Functionalization Strategies for Diverse Bond Formations
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, offering an atom-economical and efficient way to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds without the need for pre-functionalized substrates. nih.govnih.govorganic-chemistry.org While traditionally dominated by transition-metal catalysis, metal-free approaches are gaining prominence due to their reduced cost and lower risk of metal contamination. nih.govnih.gov
C-C Bond Formation: The introduction of new carbon-based substituents onto the tetrahydroindolizine core can be achieved through various C-H activation strategies. For instance, aerobic oxidative coupling reactions, often catalyzed by palladium, can forge C-C bonds between two unfunctionalized arene substrates, a method that could be adapted for the arylation of the tetrahydroindolizine nucleus. nih.gov Copper-catalyzed C-H functionalization has also proven effective for C-C bond formation in N-heterocycles. researchgate.net Furthermore, metal-free methods, such as those utilizing deep eutectic solvents as both catalyst and reaction medium, have been successfully applied to the C(sp³)–H functionalization of related nitrogen heterocycles like 1,2,3,4-tetrahydroacridines, suggesting their potential applicability to the tetrahydroindolizine system. nih.gov
C-N Bond Formation: The direct introduction of an amino group or other nitrogen-containing moieties via C-H amination is a highly desirable transformation. Transition metal-catalyzed methods, often employing palladium, rhodium, or iron, can facilitate the formation of C-N bonds through various mechanisms, including oxidative amination and nitrene insertion. youtube.com Metal-free C(sp³)-H amination has also been reported for related heterocyclic systems, for example, the addition of azodicarboxylates to 1,2,3,4-tetrahydroacridines. nih.gov These strategies offer a direct route to aminated tetrahydroindolizine derivatives, which are key precursors to the target compound, this compound.
Post-Cyclization Functional Group Interconversions on the Indolizine (B1195054) Moiety
Once the core tetrahydroindolizine scaffold is assembled, subsequent modifications of existing functional groups provide another avenue for diversification and for reaching the desired 7-amino substitution pattern. These transformations are a cornerstone of synthetic organic chemistry. organic-chemistry.org
A common strategy involves the cleavage of protecting groups from a synthesized tetrahydroquinazoline (B156257) derivative, which then opens up opportunities for further functionalization of the revealed amine or other reactive sites. researchgate.net This highlights the importance of strategic protecting group use during the initial synthesis of the heterocyclic core.
Furthermore, a wide array of functional group interconversions can be envisioned on the tetrahydroindolizine moiety. For example, a hydroxyl group could be converted to an amine through a two-step sequence of mesylation followed by nucleophilic substitution with an azide and subsequent reduction. This approach has been successfully employed in the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are structurally analogous to the target compound. mdpi.com Other transformations, such as the conversion of alcohols to amines using iron catalysis, or the transformation of ethers to urethanes, represent the vast toolkit available to synthetic chemists for post-cyclization modifications. organic-chemistry.org
Stereoselective and Enantioselective Approaches
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods to control the three-dimensional arrangement of atoms during the synthesis of this compound and its derivatives is of paramount importance.
Asymmetric Synthesis Techniques for Enantiopure Compounds
The synthesis of enantiomerically pure compounds can be achieved through various asymmetric strategies, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis.
One powerful approach is the use of N-Heterocyclic Carbene (NHC) catalysis in cascade reactions. For example, an NHC-catalyzed cascade reaction of enals with substituted β-(hetero)aryl enones has been developed for the enantioselective synthesis of tetrahydroindolizine derivatives. rsc.orgrsc.org This method allows for the formation of multiple stereocenters in a single, controlled process.
The asymmetric hydrogenation of prochiral precursors is another widely used and efficient method for preparing chiral amines. nih.gov This can be applied to the synthesis of chiral indolines through the hydrogenation of indoles using a chiral catalyst, a strategy that could be adapted for the reduction of a suitable indolizine precursor. nih.gov Furthermore, the asymmetric transfer hydrogenation of cyclic imines, catalyzed by chiral metal complexes, offers a direct route to chiral cyclic amines. mdpi.com For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com
Enzymatic methods also offer a highly selective means of producing enantiopure amines. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines and have been applied in chemoenzymatic cascades to produce substituted pyrrolidines. researchgate.net
Table 1: Examples of Asymmetric Synthesis Techniques for Tetrahydroindolizine and Related Heterocycles
| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Features |
| NHC-Catalyzed Cascade Reaction | N-Heterocyclic Carbene | Enals and β-(hetero)aryl enones | Tetrahydroindolizines | Forms multiple stereocenters enantioselectively. rsc.orgrsc.org |
| Asymmetric Hydrogenation | Chiral Rhodium-Bisphosphine Complex | N-Tosyl 3-substituted indoles | Chiral Indolines | High enantioselectivities (95-98% ee). nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Rhodium-Diamine Complex | Cyclic Aromatic 1-Aryl Imines | Chiral Tetrahydroquinolines | Good reactivity and moderate to good enantioselectivity. mdpi.com |
| Chemoenzymatic Cascade | ω-Transaminase | 1,4-Diketone | 2-Methyl-5-phenylpyrrolidine | Site-selective amination and spontaneous cyclization. researchgate.net |
Diastereoselective Control in Ring-Forming Reactions
When multiple stereocenters are formed during a reaction, controlling their relative configuration (diastereoselectivity) is crucial. This is often achieved in ring-forming reactions where the stereochemistry of existing centers influences the formation of new ones.
Cascade reactions are particularly powerful for achieving high diastereoselectivity. For example, a Pd-catalyzed alkene carboamination/Diels-Alder reaction sequence has been developed to generate polycyclic nitrogen heterocycles with high diastereoselectivity, forming multiple bonds and stereocenters in a single operation. nih.gov Similarly, a rhodium-catalyzed C-H activation-cyclization-reduction cascade provides access to highly substituted tetrahydropyridines with excellent diastereomeric purity. nih.gov
The condensation of an allylsilane reagent with a protected dialdehyde (B1249045) has been shown to produce a bicyclic amine as a single diastereomer, demonstrating excellent stereocontrol in the formation of a nitrogen heterocycle. organic-chemistry.org Furthermore, cascade inter-intramolecular double Michael addition strategies have been employed for the highly diastereoselective synthesis of functionalized cyclohexanones, a principle that can be extended to the synthesis of heterocyclic systems. beilstein-journals.org Multicomponent reactions can also be designed to achieve excellent diastereoselectivity in the synthesis of complex polycyclic fused tetrahydroquinoline structures. nih.gov
Table 2: Diastereoselective Ring-Forming Reactions for Nitrogen Heterocycles
| Reaction Type | Catalyst/Reagent | Starting Materials | Product | Diastereoselectivity |
| Cascade Carboamination/Diels-Alder | Palladium Catalyst | Bromodienes and Amines with pendant alkenes | Polycyclic Nitrogen Heterocycles | High diastereoselectivity. nih.gov |
| C-H Activation-Cyclization-Reduction Cascade | Rhodium(I) Catalyst | α,β-Unsaturated Imines and Alkynes | Highly Substituted Tetrahydropyridines | >95% diastereomeric purity. nih.gov |
| Condensation/Cyclization | Allyl Silane Reagent | Protected Dialdehyde | Bicyclic Amine | Single diastereomer. organic-chemistry.org |
| Multicomponent Reaction | - | Isocyanide, Allenoate, and 2-Aminochalcone | Polycyclic Fused Tetrahydroquinolines | Excellent diastereoselectivity. nih.gov |
Chiral Pool Derivations
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, terpenes, and carbohydrates, as starting materials. nih.govyoutube.com This approach allows for the transfer of existing chirality into the target molecule, providing an efficient route to enantiopure compounds.
Amino acids are particularly valuable chiral building blocks for the synthesis of nitrogen heterocycles due to their inherent chirality and the presence of both amino and carboxylic acid functionalities. rsc.org For example, chiral unsaturated benzylamines, prepared from (S)-amino acids, can be cyclized to afford 2,5-trans-disubstituted piperazine (B1678402) derivatives with excellent stereoselectivity. mdpi.com The photochemical deracemization of 2,5-diketopiperazines, which are derived from amino acids, offers another method to create defined chirality that can be carried through subsequent transformations. nih.gov
Terpenes are another important source of chirality in natural product synthesis. nih.govthieme-connect.de Chiral-pool monoterpenes have been used in biomimetic approaches to construct complex alkaloids, such as the Aristotelia alkaloids, which contain an azabicyclononane scaffold. thieme-connect.de While challenges such as racemization can exist, these strategies have been instrumental in defining the absolute configurations of complex natural products. thieme-connect.de The principles of using chiral terpenes can be applied to the synthesis of the chiral tetrahydroindolizine core.
Table 3: Chiral Pool Starting Materials for Heterocycle Synthesis
| Chiral Pool Source | Example Starting Material | Target Heterocycle Type | Key Transformation |
| Amino Acids | (S)-Amino Acids | 2,5-trans-Disubstituted Piperazines | Preparation and iodocyclization of chiral unsaturated benzylamines. mdpi.com |
| Amino Acids | Racemic 2,5-Diketopiperazines | Enantiopure 2,5-Diketopiperazines | Photochemical deracemization with a chiral catalyst. nih.gov |
| Terpenes | Chiral-Pool Monoterpenes | Aristotelia Alkaloids (Azabicyclononane core) | Biomimetic condensation with an indole-containing synthon. thieme-connect.de |
Derivatization Strategies of the Amine Moiety
Condensation Reactions with Electrophilic Species
The amine group in structures analogous to this compound serves as a potent nucleophile, readily participating in condensation reactions with a wide array of electrophilic partners. These reactions are fundamental for creating more complex fused heterocyclic systems. Research on closely related compounds, such as 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, demonstrates the versatility of this approach. researchgate.net
The amino group can react with various electrophiles, leading to the formation of key intermediates that can subsequently cyclize to yield fused pyrimidine (B1678525) rings. For instance, the reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be used to introduce a formamidine (B1211174) group, a versatile handle for further transformations. researchgate.net Similarly, reactions with isothiocyanates or carbon disulfide introduce thiourea (B124793) or dithiocarbamate (B8719985) functionalities, respectively. These intermediates are pivotal in the synthesis of pyrimido[4,5-b]quinolines and related structures. researchgate.net
The reaction of an amino-substituted tetrahydroquinoline with acetyl chloride leads to the corresponding acetamido derivative. researchgate.net This highlights a straightforward acylation. Furthermore, heating with reagents like formamide (B127407) or urea (B33335) can lead to the direct formation of fused 4-aminopyrimidine (B60600) rings through a condensation-cyclization cascade. researchgate.net
Table 1: Examples of Condensation Reactions on Analogous Amino-Tetrahydro-Heterocycles
| Electrophilic Reagent | Intermediate/Product Type | Fused Ring System | Reference |
|---|---|---|---|
| Dimethylformamide dimethyl acetal (DMF-DMA) | Formamidine derivative | Pyrimidoquinoline | researchgate.net |
| Phenyl isothiocyanate | Thioureido derivative | Pyrimidoquinoline | researchgate.net |
| Carbon Disulfide | Dithiocarbamate intermediate | Pyrimidinedithione | researchgate.net |
| Formamide | N-Formyl/Amidine intermediate | Pyrimidoquinoline | researchgate.net |
| Urea/Thiourea | Ureido/Thioureido derivative | Pyrimidoquinoline | researchgate.net |
This table is generated based on reactions performed on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a structural analog.
Strategic Acylation and Alkylation of the Amine Functionality
Acylation and alkylation of the amine group in this compound are key strategies for modifying its electronic and steric properties, which in turn can influence the biological activity and chemical reactivity of the resulting derivatives.
Acylation: This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.com The product is a more stable and often crystalline amide. For example, the reaction with acetyl chloride yields the N-acetyl derivative. researchgate.net This transformation is generally high-yielding and serves to protect the amine group or to introduce a specific acyl moiety as part of a larger synthetic design. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com
Alkylation: Introducing alkyl groups onto the amine functionality can be more challenging than acylation due to the potential for over-alkylation. youtube.com The primary amine can react with an alkyl halide to form a secondary amine, which can then react further to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for synthesizing secondary or tertiary amines. While direct N-alkylation examples on the specific this compound are not prevalent in the surveyed literature, the principles are fundamental in organic synthesis. In related heterocyclic systems, alkylation is sometimes achieved as part of a larger cyclization strategy, such as in intramolecular Friedel-Crafts reactions where an alkyl group attached to a side chain forms a new ring with an aromatic part of the molecule. nih.govmasterorganicchemistry.com
Table 2: Functionalization of the Amine Group
| Reaction Type | Reagent Class | Product | Key Considerations | Reference |
|---|---|---|---|---|
| Acylation | Acyl Halides, Acid Anhydrides | Amide | Generally high-yielding; can be used as a protecting group. | researchgate.netyoutube.com |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine, Quaternary Salt | Risk of polyalkylation; requires careful control of conditions. | youtube.com |
Chemical Reactivity and Mechanistic Insights
Intrinsic Reactivity of the Tetrahydroindolizine Nucleus
The reactivity of the 5,6,7,8-tetrahydroindolizin-7-amine core is a composite of the characteristics of its saturated piperidine ring and its fused aromatic pyrrole (B145914) ring. The lone pair of electrons on the nitrogen atom at the bridgehead position significantly influences the electronic distribution throughout the bicyclic system.
The primary amine group at the C7 position is a key site for synthetic modification. Its reactivity is analogous to that of other aliphatic amines, allowing for a variety of chemical transformations.
Acylation: The amine can readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct.
Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent, such as sodium borohydride, to yield N-alkylated derivatives.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamides.
Diazotization: Treatment with nitrous acid can convert the primary amine into a diazonium salt. While aliphatic diazonium salts are often unstable, they can serve as intermediates for the introduction of other functional groups.
A summary of representative transformations of the amine functionality is presented in the table below.
| Reagent | Product Type |
| Acetyl chloride | Amide |
| Methyl iodide | Secondary/Tertiary Amine |
| Benzaldehyde, NaBH4 | N-benzylated amine |
| p-Toluenesulfonyl chloride | Sulfonamide |
Common electrophilic substitution reactions applicable to the pyrrole ring include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitrating agents such as nitric acid in the presence of sulfuric acid, though milder conditions are often necessary for sensitive heterocyclic systems.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using an appropriate acyl or alkyl halide in the presence of a Lewis acid catalyst. These reactions on electron-rich pyrrole systems can sometimes be challenging due to catalyst-substrate interactions.
The table below summarizes the expected reactivity of the fused pyrrole ring.
| Reaction | Reagent | Expected Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C1 and/or C3 |
| Nitration | Nitric Acid/Acetic Anhydride | C1 and/or C3 |
| Acylation | Acetic Anhydride/BF3·OEt2 | C1 and/or C3 |
Reaction Pathway Elucidation
Understanding the mechanisms of reactions involving the formation and transformation of this compound is crucial for optimizing synthetic routes and predicting the formation of byproducts.
The synthesis of the tetrahydroindolizine core often involves cyclization reactions. For instance, a common strategy is the intramolecular cyclization of a suitably functionalized piperidine derivative. The mechanism of such ring closures typically involves an intramolecular nucleophilic attack of the piperidine nitrogen onto an electrophilic center in the side chain.
Ring expansion reactions, while less common for this specific system, could potentially be employed to construct the bicyclic framework from a smaller ring system. The mechanisms of such transformations often involve the formation of strained intermediates and subsequent rearrangement.
The synthesis of this compound and its derivatives may proceed through various transient intermediates. For example, in multi-step synthetic sequences, the isolation and characterization of intermediates can provide valuable insights into the reaction mechanism. Spectroscopic techniques such as NMR and mass spectrometry are instrumental in identifying these short-lived species. In some synthetic routes, iminium ions have been proposed as key reactive intermediates leading to the formation of the indolizine (B1195054) skeleton.
Catalysis in this compound Chemistry
Catalysis plays a significant role in the synthesis and functionalization of heterocyclic compounds, including those with the tetrahydroindolizine core.
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce carbon-carbon bonds at the halogenated positions of the pyrrole ring.
Acid/Base Catalysis: Many of the fundamental reactions, such as acylation and the formation of the bicyclic ring system itself, are often catalyzed by acids or bases.
Asymmetric Catalysis: For the synthesis of enantiomerically pure derivatives of this compound, asymmetric catalysis is indispensable. Chiral catalysts can be used to control the stereochemistry of key bond-forming reactions.
Transition Metal-Catalyzed Reactions (e.g., Pd(II)-catalyzed processes)
There is no available scientific literature describing the participation of this compound in transition metal-catalyzed reactions. Research on palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, involving this specific substrate has not been reported. Therefore, no data on reaction conditions, catalyst systems, yields, or mechanistic pathways can be presented.
Enzyme-Mediated Chemical Transformations
Similarly, the application of enzymes in mediating chemical transformations of this compound has not been documented in published research. There are no reports on the use of enzymes, such as lipases, proteases, or transaminases, for the kinetic resolution, desymmetrization, or other transformations of this compound.
Computational and Theoretical Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. These techniques are instrumental in predicting how 5,6,7,8-Tetrahydroindolizin-7-amine and related compounds interact with biological targets and how their inherent flexibility influences their activity.
In Silico Prediction of Molecular Interactions and Binding Sites
Computational docking studies are frequently employed to predict the binding modes of tetrahydroindolizine derivatives with various biological targets. For instance, molecular modeling of tacrine-neocryptolepine heterodimers, which contain a tetrahydroacridine moiety structurally related to tetrahydroindolizine, has been used to elucidate their binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org These studies revealed that the conformation of the molecule, whether extended or folded, and the length of the linker between moieties are critical for effective binding to the catalytic and peripheral anionic sites of these enzymes. rsc.org
Similarly, molecular docking and molecular dynamics simulations have been performed on other heterocyclic compounds to understand their interaction with protein targets. For example, the study of a tetrahydrothienopyridine derivative with the Adenosine A1 receptor showed how the ligand can influence the protein's structure and compactness. mdpi.com These computational methods provide a basis for understanding the potential interactions of this compound with various receptors.
Conformational Analysis of the Tetrahydroindolizine System
The tetrahydroindolizine core possesses a degree of conformational flexibility that can be critical for its biological activity. Conformational analysis helps to identify the stable low-energy conformations of the molecule. The study of related saturated and partially saturated heterocyclic systems provides a framework for understanding the conformational preferences of the tetrahydroindolizine system.
For instance, the conformational analysis of cis-octahydropentalene, a fused five-membered ring system, highlights the concept of pseudorotation and how ring fusion restricts mobility, leading to certain conformers being of higher energy. biomedres.us Similar principles apply to the tetrahydroindolizine system, where the fusion of the five- and six-membered rings will dictate the accessible conformations. The relative energies of these conformers can be calculated using quantum chemical methods.
Atropisomerism, a type of conformational isomerism arising from restricted rotation around a single bond, is another important consideration. While more commonly studied in biaryl systems, nonbiaryl atropisomers with restricted rotation around C(sp²)–C(sp³) bonds are also gaining attention. nih.gov Depending on the substituents on the tetrahydroindolizine ring, the possibility of stable atropisomers could exist, which would have significant implications for its interaction with chiral biological environments. The energy barriers for rotation can be classified, with barriers below 20 kcal/mol indicating rapid racemization at room temperature. nih.gov
Theoretical Examination of Reaction Transition States
Transition state theory (TST) is a fundamental concept in chemistry for understanding reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.orgjohnhogan.info Theoretical calculations can be used to determine the structure and energy of transition states for reactions involving the tetrahydroindolizine scaffold.
For any chemical reaction, reactant molecules must gain enough energy to reach a transition state before forming products. mit.edu This state is fleeting, lasting only for femtoseconds. mit.edu Computational chemistry allows for the detailed study of these transient structures. mit.edu For complex reactions, there can be multiple transition states corresponding to different reaction pathways. mit.edubath.ac.uk For example, in the breakdown of vinyl cyanide, two different transition states were identified, leading to different products. mit.edu
The development of methods to calculate absolute reaction rates requires precise knowledge of potential energy surfaces. johnhogan.info While this remains a challenge, TST is successful in calculating thermodynamic properties of activation such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) if the experimental rate constant is known. johnhogan.info These calculations are crucial for understanding the kinetics and mechanisms of reactions involving the synthesis or modification of the tetrahydroindolizine ring system.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations provide a deep understanding of the electronic properties of molecules, which are fundamental to their reactivity and spectroscopic behavior.
Analysis of Electronic Distributions and Aromaticity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to determine the electronic distribution within the this compound molecule. nrel.gov These calculations provide information on Mulliken charges and spin densities, which are crucial for understanding the molecule's reactivity. nrel.gov
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the electron density and predicting electrostatic interactions. mdpi.com Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-deficient) are prone to nucleophilic attack. mdpi.com For example, in a study of a tetrahydrothienopyridine derivative, the carbonyl group showed a region of high electron density, indicating its nucleophilic character, while an amine group showed an electron-deficient region, suggesting its susceptibility to electrophilic reactions. mdpi.com Similar analyses can be applied to this compound to identify its reactive sites.
Computational Prediction of Reactivity and Regioselectivity
Computational models are increasingly used to predict the site- and regioselectivity of organic reactions. nih.govrsc.org These models often use features derived from quantum chemical calculations to describe the local properties of different positions within a molecule. nih.gov
For radical reactions, factors like bond dissociation energies (BDEs) are key predictors of site-selectivity. nih.gov For other reaction types, local reactivity descriptors calculated through quantum chemistry can predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com For instance, in a tetrahydrothienopyridine derivative, specific atoms were identified as having higher electrophilic reactivity based on calculated descriptors. mdpi.com
Structure-Reactivity Relationship (SAR) Studies via Computational Methods
The inherent relationship between a molecule's three-dimensional structure and its chemical reactivity is a cornerstone of organic chemistry. Computational Structure-Reactivity Relationship (SAR) studies allow for the elucidation of these connections by modeling the electronic and steric properties of a molecule.
In Silico Assessment of Synthetic Feasibility and Optimization
The synthesis of novel or complex molecules like this compound can be a resource-intensive process. In silico methods provide a preliminary assessment of synthetic routes, helping to identify potential challenges and optimize reaction conditions before any laboratory work is undertaken. These computational tools can model reaction mechanisms, predict the stability of intermediates, and evaluate the likelihood of side reactions, thereby streamlining the synthetic design process.
For instance, computational software can be employed to perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. By evaluating the thermodynamic and kinetic parameters of each potential synthetic step, chemists can prioritize routes that are more likely to be successful. This approach minimizes the trial-and-error nature of chemical synthesis, saving time and resources.
| Computational Tool | Application in Synthetic Design | Predicted Parameter |
| Quantum Mechanics (DFT) | Reaction mechanism analysis | Transition state energies, activation barriers |
| Molecular Mechanics | Conformational analysis of intermediates | Steric hindrance, strain energy |
| Retrosynthesis Software | Identification of synthetic routes | Precursor molecules, reaction types |
Theoretical Basis for Diastereoselective Outcomes
Many synthetic routes to chiral molecules like this compound, which contains a stereocenter at the C7 position, can potentially yield multiple diastereomers. Predicting and controlling the stereochemical outcome of a reaction is a critical aspect of modern organic synthesis. Theoretical calculations provide a powerful framework for understanding the origins of diastereoselectivity.
By modeling the transition states of the key bond-forming steps, computational chemists can determine the relative energies of the different diastereomeric pathways. The transition state leading to the major diastereomer will typically have a lower calculated energy than the transition states leading to minor diastereomers. This energy difference, which can be quantified using high-level quantum mechanical calculations, provides a theoretical prediction of the diastereomeric ratio.
These theoretical models can take into account various factors that influence stereoselectivity, including steric interactions between substituents, electronic effects, and the role of catalysts or chiral auxiliaries. By systematically varying these parameters in the computational model, researchers can gain a detailed understanding of the factors that govern the stereochemical course of the reaction and devise strategies to enhance the formation of the desired diastereomer.
| Computational Method | Information Gained | Impact on Synthesis |
| Transition State Modeling | Relative energies of diastereomeric transition states | Prediction of major and minor products |
| Conformational Searching | Lowest energy conformations of reactants and intermediates | Understanding of steric and electronic influences |
| Non-covalent Interaction Analysis | Identification of key stabilizing/destabilizing interactions | Rational design of stereoselective catalysts or reagents |
Applications in Chemical Research and Development
Foundation for Rational Drug Design and Discovery
The indolizine (B1195054) scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. ijettjournal.org This makes 5,6,7,8-Tetrahydroindolizin-7-amine a valuable starting point for the design and synthesis of new therapeutic agents.
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, as they correlate the chemical structure of a compound with its biological activity. For indolizine derivatives, SAR studies have been crucial in identifying key structural features that govern their therapeutic effects. For example, research on N'-substituted hydrazides of indolizine-2-carboxylic acid has demonstrated their potent antimonoamine oxidase activity, with the nature of the substituent significantly influencing efficacy. nih.gov
Similarly, studies on indolizine derivatives with antitubercular activity have shown that the presence of specific substituents at the 1, 2, 3, and 7-positions of the indolizine ring is critical for their selective action against Mycobacterium tuberculosis. nih.gov A nitrile group at the 7-position, adjacent to the amine in the title compound, was found to be beneficial for both stability and bioactivity. nih.gov These findings suggest that systematic modifications of the this compound structure, such as alterations to the amine group or substitutions on the aromatic ring, could lead to the discovery of potent and selective therapeutic agents.
Table 1: SAR Insights from Indolizine Derivatives
| Compound Class | Key Structural Features for Activity | Therapeutic Target/Activity |
|---|---|---|
| N'-substituted hydrazides of indolizine-2-carboxylic acid | Nature of the N'-substituent | Monoamine Oxidase Inhibition nih.gov |
| 1-substituted indolizines | Hydroxyphenylmethyl or long-chain hydroxyalkyl at C1; Aryl groups at C2 and C3; Nitrile at C7 | Antitubercular (Mycobacterium tuberculosis) nih.gov |
This table is generated based on data from related indolizine and amine compounds to infer potential SAR for this compound.
The this compound scaffold is a versatile building block for the synthesis of new chemical entities (NCEs) with the potential to modulate various biological targets. The indolizine nucleus is present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netacs.org
For instance, indolizine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, with some compounds showing potent inhibition of enzymes like EGFR kinase. nih.gov The synthesis of these derivatives often involves multi-step processes or one-pot reactions, such as the [3+2] cycloaddition of an N-ylide with an electron-deficient alkene. nih.gov The development of efficient, environmentally friendly synthetic methods, such as microwave-assisted synthesis, is also an active area of research. ijettjournal.org The presence of a primary amine in this compound offers a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for high-throughput screening.
Table 2: Examples of Bioactive Indolizine Derivatives
| Derivative Type | Synthetic Approach | Biological Activity |
|---|---|---|
| Cyclopropylcarbonyl-indolizines | One-pot [3+2] cycloaddition | Antiproliferative (Hep-G2 cancer cells), EGFR kinase inhibition nih.gov |
| 1-substituted indolizines | Multi-step synthesis | Selective antibacterial (Mycobacterium tuberculosis) nih.gov |
This table showcases the diversity of bioactive compounds that can be generated from the core indolizine structure.
Potential in Agrochemical Research and Development
The search for new, effective, and environmentally benign agrochemicals is a continuous effort. The structural similarity of indolizine derivatives to certain natural products suggests their potential utility in this sector.
There is growing interest in developing biopesticides as alternatives to synthetic pesticides. frontiersin.org While direct studies on this compound as a biopesticide are not widely reported, the known antimicrobial and insecticidal properties of related alkaloid structures provide a rationale for its investigation. For example, certain indolizine derivatives have shown selective activity against Mycobacterium tuberculosis, indicating their potential to interfere with specific biological pathways that could be relevant to pest control. nih.gov Further research could involve screening this compound and its derivatives for activity against a range of agricultural pests.
Contributions to Fundamental Organic Chemistry
Beyond its potential applications, this compound and its parent scaffold are important substrates for advancing the field of organic synthesis. The development of novel synthetic routes to the indolizine core is an ongoing area of research, with a focus on efficiency, atom economy, and green chemistry principles. ijettjournal.orgresearchgate.net
The synthesis of indolizines can be achieved through various methods, including transition metal-catalyzed reactions and metal-free domino reactions. acs.org The this compound itself can serve as a key intermediate for the synthesis of more complex heterocyclic systems. The amine group provides a nucleophilic center for a variety of chemical transformations, enabling the construction of diverse molecular architectures. researchgate.net
Use as Model Systems for Heterocyclic Reaction Development
The tetrahydroindolizine framework is a valuable platform for the development and optimization of new chemical reactions, particularly those involving heterocyclic compounds. Saturated N-heterocycles are prevalent in biologically active molecules, yet their synthesis can be challenging. researchgate.net The development of novel synthetic routes to access these structures is a significant area of research. researchgate.netnih.govresearchgate.net
The tetrahydroindolizine core, with its defined stereochemistry and functional group tolerability, can be employed to test and refine new catalytic systems and reaction conditions. For instance, the development of enantioselective catalytic methods that can control the stereochemistry of polyfunctionalized tetrahydroindolizine architectures is an area of active investigation. nih.gov The insights gained from using such model systems can then be applied to the synthesis of a broader range of complex nitrogen-containing heterocycles. openmedicinalchemistryjournal.com
Driving Force for Innovation in Synthetic Methodologies
The pursuit of efficient and novel synthetic routes to functionalized indolizidine and tetrahydroindolizine alkaloids has historically driven innovation in organic synthesis. nih.govacs.org The structural complexity and biological significance of these molecules necessitate the development of creative and powerful synthetic strategies. nih.gov
Modern synthetic challenges, such as the need for diversity-oriented synthesis to build libraries of complex and structurally diverse molecules, often find inspiration in scaffolds like tetrahydroindolizine. figshare.comnih.gov The development of tandem and cascade reactions, where multiple chemical transformations occur in a single pot, is a testament to this drive for efficiency. For example, cascade reactions involving the tetrahydroindolizine scaffold have been developed to rapidly construct molecular complexity from simple starting materials. nih.gov Furthermore, the synthesis of such scaffolds has spurred the development of novel cyclization strategies, including radical cyclizations and nickel-catalyzed cycloadditions, to construct the core ring system. nih.govacs.orgnih.gov These innovative methods, born out of the challenge of synthesizing specific targets, ultimately enrich the toolkit of synthetic organic chemistry and find applications in the synthesis of a wide array of other important molecules.
Biological Relevance and Mechanistic Investigations
Generalized Biological Modulatory Effects of Tetrahydroindolizine Derivatives
Tetrahydroindolizine derivatives have demonstrated a broad range of biological activities, primarily centered on their ability to influence cellular signaling pathways and interact with crucial biomolecules. These effects are often linked to their potential as anticancer agents.
Research has shown that tetrahydroindolizine derivatives can significantly impact various cellular pathways involved in cell proliferation, survival, and death. A notable effect is the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain indolizine (B1195054) derivatives have been observed to trigger apoptosis in HepG2 (liver cancer) cells through the mitochondria-p53 pathway. nih.gov This involves an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of the p53 tumor suppressor protein. nih.gov
Furthermore, some tetrahydroindolizine derivatives have been shown to induce cell cycle arrest. nih.gov For example, a difluoro indolizine derivative was found to cause an accumulation of HCT-116 (colon cancer) cells in the G1 and S phases of the cell cycle, thereby halting their proliferation. nih.gov The mitogen-activated protein kinase (MAP) pathway, a critical signaling cascade that regulates cell growth and survival, has also been identified as a target for some pyrrolizine-containing compounds, which share a structural relationship with indolizines. nih.gov
Derivatives of the related tetrahydroquinoline scaffold have also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including lung and glioblastoma cancer cells. mostwiedzy.pltuni.fi These compounds can trigger both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. mostwiedzy.pl
The biological effects of tetrahydroindolizine derivatives are underpinned by their interactions with specific biomolecular targets. Enzymes, particularly kinases, are a prominent class of targets for these compounds.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Certain difluoro indolizine derivatives have demonstrated potent inhibitory activity against CDK-2, with IC50 values in the nanomolar range, comparable to or even exceeding that of the known CDK inhibitor roscovitine. nih.gov Epidermal growth factor receptor (EGFR), another crucial kinase involved in cell growth and proliferation, is also a target. A difluoro indolizine derivative has been shown to inhibit EGFR with a significant IC50 value of 62 nM. nih.gov
In addition to kinases, other proteins are also targeted. The anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax are key regulators of the mitochondrial apoptotic pathway. Studies have shown that some indolizine derivatives can downregulate Bcl-2 expression while upregulating Bax, thereby shifting the balance towards apoptosis. nih.gov Furthermore, some derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells by down-regulating the drug efflux pump P-glycoprotein. nih.gov
The following table summarizes the inhibitory activities of selected tetrahydroindolizine derivatives against key protein targets.
| Compound | Target Enzyme | IC50 Value | Cell Line |
| Difluoro indolizine derivative (6o) | CDK-2 | 118 nM | - |
| Difluoro indolizine derivative (6o) | EGFR | 62 nM | - |
| Difluoropyrrolizine derivative (6d) | CDK-2 | 174 nM | - |
| Methylphenyl fluoroisoindolinedione derivative (6m) | CDK-2 | 402 nM | - |
Mechanistic Elucidation of Biological Actions
Understanding the precise mechanisms by which tetrahydroindolizine derivatives exert their biological effects is crucial for their development as therapeutic agents. A combination of in vitro assays and cellular studies has been employed to decode their modes of action.
A variety of in vitro assays are utilized to investigate the mechanisms of action of tetrahydroindolizine derivatives. Cytotoxicity assays, such as the MTT assay, are fundamental for evaluating the anti-proliferative effects of these compounds against different cancer cell lines. nih.govnih.gov These assays measure cell viability and provide initial data on the potency of the compounds. nih.gov
To specifically investigate the induction of apoptosis, techniques like Hoechst staining, acridine (B1665455) orange/ethidium bromide staining, and Annexin V-FITC/propidium iodide (PI) double staining followed by flow cytometry are employed. nih.gov These methods allow for the visualization of morphological changes characteristic of apoptosis and the quantification of apoptotic cells. nih.gov
To probe the involvement of mitochondria in apoptosis, assays that measure changes in mitochondrial membrane potential are used. nih.gov The generation of intracellular reactive oxygen species (ROS) can be detected using specific fluorescent probes. nih.gov Western blotting is a key technique used to analyze the expression levels of proteins involved in apoptotic and other signaling pathways, such as p53, Bax, Bcl-2, and caspases. nih.gov
While the provided information primarily focuses on the inhibition of protein kinases like CDK-2 and EGFR in the context of cancer, the broader class of tetrahydroindolizine and related heterocyclic compounds has the potential to interact with a wide range of enzymatic targets. The specific interaction with bacterial protein tyrosine phosphatases by 5,6,7,8-Tetrahydroindolizin-7-amine itself is not detailed in the provided search results. However, the general approach to identifying and characterizing enzymatic targets involves enzymatic assays where the activity of a specific enzyme is measured in the presence of varying concentrations of the inhibitor compound. This allows for the determination of key parameters like the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Tetrahydroindolizine derivatives have a significant impact on apoptotic pathways and cellular regulation, primarily by inducing programmed cell death in cancer cells. The induction of apoptosis is a key mechanism behind their anti-cancer activity.
One of the central pathways affected is the intrinsic or mitochondrial pathway of apoptosis. This is often initiated by an increase in intracellular ROS, which leads to a decrease in the mitochondrial membrane potential. nih.gov This disruption of the mitochondria results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, the executioners of apoptosis. nih.gov
The tumor suppressor protein p53 plays a crucial role in this process. Some indolizine derivatives have been shown to promote the activation and nuclear accumulation of p53. nih.gov Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting the mitochondrial apoptotic pathway. nih.gov The activation of caspase-3, a key executioner caspase, is a common downstream event. nih.gov
Future Research Directions and Emerging Trends
Advancements in Synthetic Efficiency and Molecular Diversity
A primary focus of future research will be the development of more efficient and versatile methods for synthesizing 5,6,7,8-tetrahydroindolizine (B83744) scaffolds. While current methods provide access to the core structure, there is a continuous need for greener, more atom-economical, and scalable reactions. The use of multicomponent reactions (MCRs) is a promising trend, as they allow for the construction of complex molecules in a single step from readily available starting materials. acs.org Innovations in catalysis, particularly with transition metals like ruthenium, are expected to lead to novel C-H activation and cyclization strategies, offering new pathways to functionalized tetrahydroindolizines. rsc.org Furthermore, the development of stereoselective syntheses will be crucial for accessing specific enantiomers of chiral derivatives, which is often a requirement for optimal biological activity.
Integration of High-Throughput Screening and Computational Design
The synergy between computational chemistry and experimental screening is set to accelerate the discovery of new 5,6,7,8-tetrahydroindolizine-based drug candidates. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against various biological targets. In parallel, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the biological activity and pharmacokinetic properties of virtual compounds. nih.gov This in silico screening helps to prioritize the synthesis of molecules with the highest potential, thereby saving time and resources. The integration of these approaches will enable a more rational and targeted design of novel derivatives with improved efficacy and selectivity.
Expansion of Chemical Transformation Repertoire
Future research will likely expand the range of chemical transformations that can be applied to the 5,6,7,8-tetrahydroindolizine core. This will enable the generation of a wider array of derivatives with diverse functionalities. acs.org The development of novel methods for the late-stage functionalization of the tetrahydroindolizine scaffold is particularly important. These methods would allow for the modification of complex, pre-formed molecules, providing rapid access to a variety of analogs for structure-activity relationship studies. This includes the introduction of different substituents at various positions on the bicyclic ring system to fine-tune the compound's biological activity and physicochemical properties.
Identification of Novel Biological Targets and Therapeutic Avenues
While current research has identified several promising biological targets for 5,6,7,8-tetrahydroindolizine derivatives, there is significant potential for discovering new therapeutic applications. Future studies will likely involve screening these compounds against a broader range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. Phenotypic screening, which assesses the effect of compounds on cell models of disease, could also reveal unexpected therapeutic activities. As our understanding of disease biology grows, so too will the opportunities to identify novel targets for which 5,6,7,8-tetrahydroindolizine derivatives may be effective modulators. This exploration could lead to the development of new treatments for a wide range of conditions, from cancer to neurodegenerative disorders and infectious diseases.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5,6,7,8-Tetrahydroindolizin-7-amine, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, analogous heterocyclic amines are synthesized via acid- or base-catalyzed cyclization of precursors containing amine and carbonyl groups . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility and reaction efficiency .
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent degradation .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions influence regioselectivity and byproduct formation .
- Comparative Table :
| Method | Key Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Cyclization | Acidic, 80°C, DMF | High regioselectivity | Requires anhydrous conditions | |
| Condensation | Basic, RT, ethanol | Mild conditions | Lower yield for bulky groups |
Q. How is the structure of this compound experimentally confirmed?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon connectivity. For example, the amine proton appears as a broad singlet (~δ 2.5 ppm), while aromatic protons resonate at δ 6.5–7.5 ppm .
- X-ray Crystallography : Resolves bond angles and confirms the fused bicyclic structure, critical for validating computational models .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₃N₂) and fragmentation patterns .
Q. What pharmacological activities are associated with this compound derivatives?
- Methodological Answer : Structural analogs (e.g., tetrahydroindazoles, azepin-amines) show diverse bioactivity:
- Dopamine Receptor Modulation : Substituted tetrahydroindoles exhibit affinity for D₂-like receptors, suggesting CNS applications .
- Antimicrobial Potential : Methyl-substituted imidazoles demonstrate Gram-positive bacterial inhibition via membrane disruption .
- Comparative Table :
| Derivative | Target Activity | Mechanism | Reference |
|---|---|---|---|
| 1-Aminoindane | Dopamine receptor agonist | Competitive binding | |
| 7,7-Dimethylimidazol-5-amine | Antibacterial (Staphylococcus) | Membrane permeability alteration |
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, electron-donating groups (e.g., -NH₂) lower LUMO energy, enhancing reactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., dopamine D₂ receptor) to prioritize derivatives for synthesis .
- ADME Prediction : Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s Rule compliance) and metabolic stability .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data in biological activity studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature) to rule out assay artifacts .
- Epimerization Checks : Chiral centers in tetrahydroindolizines may racemize during synthesis, altering bioactivity. Use chiral HPLC or CD spectroscopy to verify stereochemical integrity .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity if off-target effects are suspected .
Q. What strategies optimize the regioselectivity of functional group additions to this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., -B(OH)₂) to guide cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during electrophilic substitutions, then deprotect under acidic conditions .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor kinetic control, while polar solvents (e.g., DMSO) stabilize transition states for thermodynamic products .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields for this compound be addressed?
- Methodological Answer :
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or LC-MS) to track intermediate formation and identify side reactions .
- Purification Protocols : Compare column chromatography vs. recrystallization efficiency. For example, silica gel may adsorb polar byproducts, inflating perceived yield .
- Replicate Studies : Conduct triplicate syntheses under published conditions to assess reproducibility .
Experimental Design Considerations
Q. What factorial design approaches are suitable for optimizing this compound synthesis?
- Methodological Answer :
- Full Factorial Design : Vary temperature, solvent, and catalyst loading to identify interactions (e.g., high temperature + polar solvent maximizes yield) .
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters and output (e.g., parabolic yield vs. temperature curve) .
- Taguchi Method : Use orthogonal arrays to minimize experimental runs while maximizing data robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
